N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide
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Overview
Description
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide is an organic compound that features a phenyl group substituted with a hydroxymethyl group and a naphthalen-1-yloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide typically involves the reaction of 2-naphthalen-1-yloxyacetic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and naphthyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[3-(hydroxymethyl)phenyl]acetamide: Similar structure but with a different substitution pattern on the phenyl ring.
2-hydroxymethylphenol: Contains a hydroxymethyl group on a phenol ring, lacking the naphthalen-1-yloxyacetamide moiety.
4-[2-(tert-Butylamino)ethyl]-2-(hydroxymethyl)phenol: Contains a tert-butylamino group and a hydroxymethyl group on a phenol ring.
Uniqueness
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-12-15-7-2-4-10-17(15)20-19(22)13-23-18-11-5-8-14-6-1-3-9-16(14)18/h1-11,21H,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXKPGLOHOYSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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